Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate
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Overview
Description
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate is an organic compound with a complex structure that includes both ester and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
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Malonic Ester Synthesis: : One common method to synthesize diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate involves the alkylation of diethyl propanedioate (malonic ester) with an appropriate alkyl halide. The reaction typically proceeds as follows:
Step 1: Formation of the enolate ion by treating diethyl propanedioate with a strong base such as sodium ethoxide in ethanol.
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Industrial Production Methods: : Industrially, this compound can be synthesized using similar methods but on a larger scale, often involving continuous flow reactors to ensure efficient mixing and reaction control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester groups, where nucleophiles can replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving ester and sulfanyl groups.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfanyl group is targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. In substitution reactions, the ester groups are typically the reactive sites, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of ethanol.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Lacks the sulfanyl group but is otherwise structurally similar.
Diethyl [1-(methylsulfanyl)-2-methylpropyl]propanedioate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Diethyl [1-(ethylsulfanyl)-2-ethylpropyl]propanedioate: Similar structure but with an ethyl group instead of a methyl group on the propyl chain.
Uniqueness
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate is unique due to the presence of both ester and ethylsulfanyl functional groups, which confer distinct reactivity and potential applications compared to its analogs. The ethylsulfanyl group, in particular, can participate in specific oxidation and substitution reactions that are not possible with other similar compounds.
Properties
CAS No. |
105600-06-4 |
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Molecular Formula |
C13H24O4S |
Molecular Weight |
276.39 g/mol |
IUPAC Name |
diethyl 2-(1-ethylsulfanyl-2-methylpropyl)propanedioate |
InChI |
InChI=1S/C13H24O4S/c1-6-16-12(14)10(13(15)17-7-2)11(9(4)5)18-8-3/h9-11H,6-8H2,1-5H3 |
InChI Key |
HNULSODXKGWQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(C)C)SCC)C(=O)OCC |
Origin of Product |
United States |
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